(2E)-1-(4-methanesulfonylpiperidin-1-yl)-3-phenylprop-2-en-1-one
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Description
(2E)-1-(4-methanesulfonylpiperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C15H19NO3S and its molecular weight is 293.38. The purity is usually 95%.
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Scientific Research Applications
Phospholipase A2 Inhibitors
- A study by Oinuma et al. (1991) described the synthesis of derivatives of this compound and evaluated them as inhibitors of membrane-bound phospholipase A2. These derivatives showed significant potency in inhibiting the liberation of arachidonic acid, which is important in reducing myocardial infarction sizes in coronary occluded rats (Oinuma et al., 1991).
Chiral Separation in Pharmaceuticals
- Zhou et al. (2010) conducted a study on the enantioseparation of a related compound and its intermediate using chromatography. This research is significant in the pharmaceutical field for the purification and analysis of enantiomeric compounds (Zhou et al., 2010).
Beta(3) Adrenergic Receptor Agonists
- Research by Hu et al. (2001) focused on synthesizing and evaluating (4-piperidin-1-yl)-phenyl sulfonamides, including derivatives of the subject compound, for their activity on the human beta(3)-adrenergic receptor. These compounds were identified as potent full agonists at the beta(3) receptor (Hu et al., 2001).
CCR5 Receptor Antagonists
- Lynch et al. (2003) explored modifications of the 4-(3-phenylprop-1-yl)piperidine moiety in the context of CCR5 antagonist development, balancing antiviral potency with pharmacokinetics (Lynch et al., 2003).
Antibacterial Activity
- Khalid et al. (2016) synthesized and evaluated N-substituted derivatives of a related compound for antibacterial activity. The study underlined the compound's potential in combating both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Enzyme Inhibition
- Another study by Khalid et al. (2016) focused on synthesizing derivatives for screening against butyrylcholinesterase enzyme, an important target in Alzheimer's disease research (Khalid et al., 2016).
Properties
IUPAC Name |
(E)-1-(4-methylsulfonylpiperidin-1-yl)-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-20(18,19)14-9-11-16(12-10-14)15(17)8-7-13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQHWZWQQRUITM-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.